![molecular formula C18H18N4O2S B2823995 N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 1259196-00-3](/img/structure/B2823995.png)
N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a small molecule that can be synthesized in the laboratory and has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes.
作用機序
The mechanism of action of N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific proteins and enzymes in the body. This compound has been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and leading to the suppression of cell growth and proliferation. This compound has also been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the induction of apoptosis. Additionally, this compound has been shown to modulate the activity of neurotransmitters, particularly dopamine and acetylcholine, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific context of its use. This compound has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, leading to the suppression of tumor growth. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide in lab experiments include its high purity and stability, making it suitable for a wide range of applications. This compound is also relatively easy to synthesize, making it accessible for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, including its potential use in combination with other drugs for cancer treatment, its potential use in the treatment of neurological disorders, and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects. Overall, this compound has significant potential for therapeutic applications and warrants further research.
合成法
The synthesis of N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step involves the preparation of 4-aminobenzamide, which is then reacted with 2-bromo-1-cyanocyclobutane to obtain 4-[(1-cyanocyclobutyl)amino]benzamide. This intermediate is then reacted with thioamide to obtain the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, this compound has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[4-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22(18(12-19)8-5-9-18)15(23)10-14-11-25-17(20-14)21-16(24)13-6-3-2-4-7-13/h2-4,6-7,11H,5,8-10H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNQFLWOFOHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

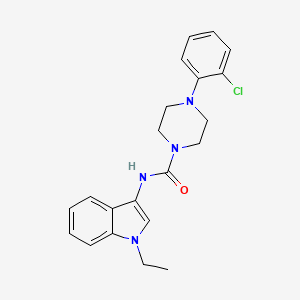
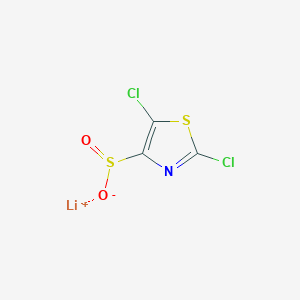
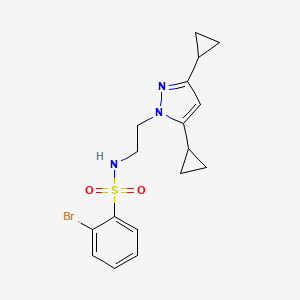
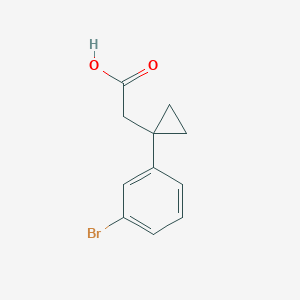
![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)

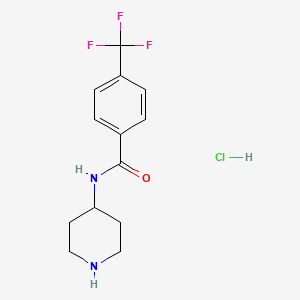
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)
![N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2823927.png)

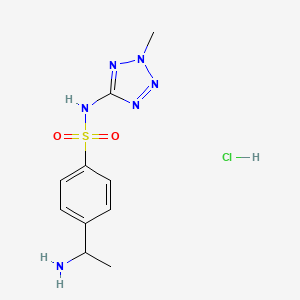
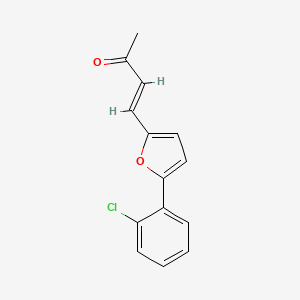

![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)